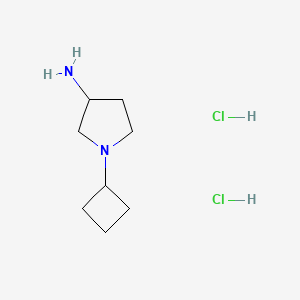amine CAS No. 1780167-86-3](/img/structure/B1471306.png)
[(1-Fluorocyclopentyl)methyl](methyl)amine
Descripción general
Descripción
(1-Fluorocyclopentyl)methyl](methyl)amine, also known as 1-Fluorocyclopentylmethylmethylamine, is an organic compound with a molecular formula of C7H15FN. It is an amine that belongs to the family of cyclopentyl methyl amines. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, biological agents, and other chemical compounds. It is also used in the synthesis of organic fluorinated compounds.
Aplicaciones Científicas De Investigación
Amine-Functionalized Sorbents for PFAS Removal
A critical review highlighted the advancement in the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology to remove PFAS at low concentrations, suggesting a potential environmental application of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Analysis of Heterocyclic Aromatic Amines in Food
Research on the analysis of heterocyclic aromatic amines (HAAs), which are carcinogenic compounds formed in cooked meats, employs various analytical techniques. This highlights the relevance of amine analysis in food safety and public health sectors, potentially extending to the analysis of specific compounds like (1-Fluorocyclopentyl)methylamine in various matrices (Teunissen et al., 2010).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
A review focused on the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes. This indicates the importance of understanding the chemical behavior of nitrogen-containing compounds like (1-Fluorocyclopentyl)methylamine in environmental remediation and the development of treatment technologies to address contamination (Bhat & Gogate, 2021).
Renewable Feedstock for Nitrogen-containing Derivatives
Soybean oil has been used as a renewable feedstock to produce a range of materials containing nitrogen, highlighting the potential of utilizing renewable sources to synthesize nitrogen-containing compounds, which may include methodologies applicable to the synthesis or modification of compounds like (1-Fluorocyclopentyl)methylamine (Biswas et al., 2008).
These findings suggest a wide range of scientific applications for compounds with amine functionalities, from environmental science and food safety to renewable materials and chemical synthesis. While direct references to "(1-Fluorocyclopentyl)methylamine" were not identified, the applications and functionalities of similar compounds provide valuable context for understanding its potential uses in scientific research.
Propiedades
IUPAC Name |
1-(1-fluorocyclopentyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-6-7(8)4-2-3-5-7/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFKFAPQTWGEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
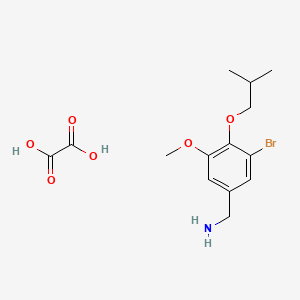
![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)
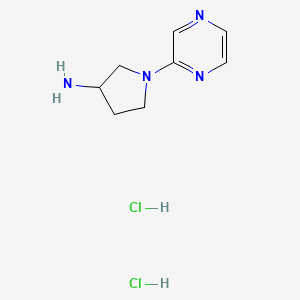

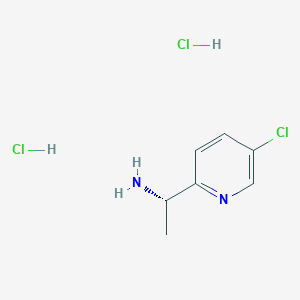

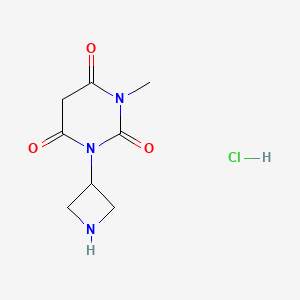
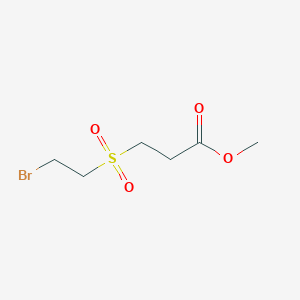
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
